

Technical Characterization Guide: Infrared Spectroscopy of Ethyl 5-methylhex-5-enoate

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Compound of Interest

Compound Name: Ethyl 5-methylhex-5-enoate

CAS No.: 39495-82-4

Cat. No.: B1582040

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Part 1: Executive Summary & Molecular Profile

Target Compound: **Ethyl 5-methylhex-5-enoate** CAS Registry Number: 39495-82-4 Molecular Formula:

Molecular Weight: 156.22 g/mol [1][2][3]

This technical guide provides a high-resolution analysis of the infrared (IR) vibrational spectrum of **Ethyl 5-methylhex-5-enoate**. As a

-unsaturated ester, this molecule serves as a critical intermediate in the synthesis of complex terpenoids and functionalized pheromones. Accurate spectroscopic characterization is essential for validating the integrity of the terminal alkene moiety (

) and the ester linkage during scale-up or quality control (QC) workflows.

The following data and protocols are designed to function as a self-validating system, allowing researchers to distinguish this specific isomer from its saturated analogs or constitutional isomers (e.g., internal alkenes) without immediate recourse to NMR.

Part 2: Experimental Protocol for IR Acquisition

To ensure reproducibility and high signal-to-noise ratios, the following acquisition parameters are recommended. This protocol assumes the use of Fourier Transform Infrared (FT-IR) spectroscopy with Attenuated Total Reflectance (ATR), the industry standard for liquid esters.

Sample Preparation & Handling

- State: Neat liquid (Oil).
- Refractive Index:

(Theoretical).
- Methodology:
 - Blanking: Acquire a background spectrum of the clean ZnSe or Diamond ATR crystal (air background) immediately prior to sampling.
 - Deposition: Apply 10–20

L of the neat sample to the crystal center. Ensure the liquid covers the active evanescent wave area entirely.
 - Evaporation Control: **Ethyl 5-methylhex-5-enoate** is a volatile organic ester (Boiling Point C). While not highly volatile, rapid scanning is preferred to prevent compositional drift if residual solvents are present.

Instrument Parameters

Parameter	Setting	Rationale
Spectral Range		Covers fundamental functional group and fingerprint regions.
Resolution		Optimal balance between peak definition and noise reduction.
Scans	16 or 32	Sufficient signal averaging for neat liquids.
Apodization	Blackman-Harris	Minimizes side-lobes for sharp carbonyl bands.

Part 3: Spectral Data Analysis & Interpretation

The IR spectrum of **Ethyl 5-methylhex-5-enoate** is dominated by two distinct regions: the high-frequency C-H stretching zone and the mid-frequency functional group zone. The presence of the terminal gem-disubstituted alkene (

) provides a unique spectral fingerprint compared to linear analogs.

Diagnostic Peak Assignments

The following table synthesizes theoretical vibrational modes with characteristic empirical values for this specific structural class.

Frequency ()	Intensity	Functional Group	Vibrational Mode Assignment
3075 -- 3085	Weak	Alkene (=C-H)	C-H Stretching (asymmetric). Specific to terminal alkenes. Absence indicates saturation or internal migration.
2980 -- 2930	Strong	Alkyl (C-H)	C-H Stretching (asymmetric/symmetric) of methyl and methylene groups.
1735 -- 1745	Very Strong	Ester (C=O)	Carbonyl Stretching. The "anchor" peak. A shift <1730 suggests H-bonding (impurity) or conjugation (not expected here).
1645 -- 1655	Medium/Weak	Alkene (C=C)	C=C Stretching. Characteristic of 1,1-disubstituted alkenes. Often sharper/stronger than internal alkenes due to dipole change.
1160 -- 1180	Strong	Ester (C-O-C)	C-O Stretching (acyl-oxygen).
1030 -- 1050	Medium	Ester (O-C-C)	O-C Stretching (alkoxy).
885 -- 895	Strong	Alkene (=CH ₂)	=C-H Out-of-Plane (OOP) Bending. CRITICAL DIAGNOSTIC: This

sharp band confirms
the gem-disubstituted
vinylidene group (
).

Mechanistic Causality & Quality Control

- The "Vinylidene" Check (

): In synthesis, a common failure mode is the isomerization of the double bond to a more substituted, internal position (e.g., trisubstituted). If the band at

disappears or shifts to

, the double bond has migrated, indicating product degradation.
- The "Hydroxyl" Watch (

): A broad band here indicates unreacted alcohol precursor or hydrolysis of the ester to the free acid. A pure sample must show a flat baseline in this region.
- Carbonyl Environment: Because the double bond is at the

position (C5), it is non-conjugated with the carbonyl (C1). Therefore, the carbonyl stretch remains at the standard aliphatic ester frequency (

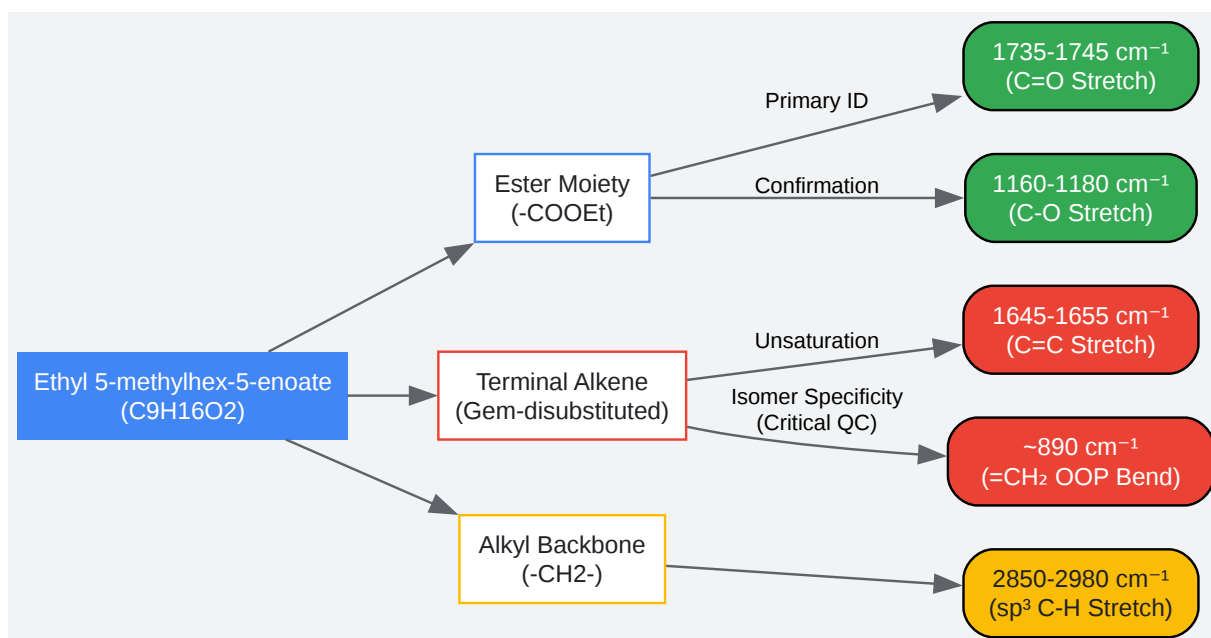
) rather than shifting to lower frequencies (

) typical of

-unsaturated esters.

Part 4: Structural Visualization & Logic Flow

The following diagram illustrates the correlation between the molecular structure of **Ethyl 5-methylhex-5-enoate** and its spectroscopic signature, serving as a logic map for spectral interpretation.



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Figure 1: Spectroscopic connectivity map linking functional moieties to diagnostic IR bands for **Ethyl 5-methylhex-5-enoate**.

Part 5: Synthesis Context & Impurity Profiling

Understanding the origin of the sample aids in interpreting "ghost peaks" (impurities). **Ethyl 5-methylhex-5-enoate** is typically synthesized via:

- Esterification: Reaction of 5-methyl-5-hexenoic acid with ethanol.
 - Impurity Risk: Unreacted acid (Broad O-H at _____).
- Johnson-Claisen Rearrangement: While less direct for this specific isomer, modified orthoester rearrangements can yield _____ or _____ unsaturated systems.

- Impurity Risk: Orthoester residues (Strong C-O bands, lack of C=O).

Differentiating from Close Analogs

- Vs. Ethyl 5-methylhexanoate (Saturated): The saturated analog lacks the $\text{C}=\text{O}$ and $\text{C}=\text{C}$ bands entirely.
- Vs. Ethyl 5-methylhex-4-enoate (Isomer): The 4-ene isomer (trisubstituted alkene) will show a C=C stretch at a lower frequency (often obscured) and, crucially, lacks the strong 890 cm^{-1} band, showing instead a C-H bend around 1460 cm^{-1} .

References

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Sources

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